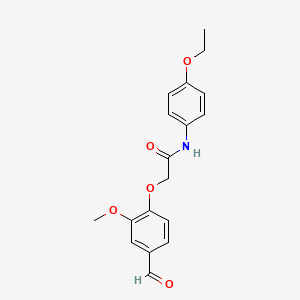

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-23-15-7-5-14(6-8-15)19-18(21)12-24-16-9-4-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKXGOOXACZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-ethoxyaniline with 4-formyl-2-methoxyphenol in the presence of a suitable catalyst to form an intermediate compound.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactor Synthesis: Utilizing batch reactors to control the reaction conditions precisely, ensuring high yield and purity.

Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: N-(4-ethoxyphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

Reduction: N-(4-ethoxyphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: N-(4-ethoxyphenyl)-2-(4-substituted-2-methoxyphenoxy)acetamide.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₉NO₅

- SMILES : CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC

- InChIKey : ZZNKXGOOXACZPD-UHFFFAOYSA-N

The compound features a unique structure that allows for diverse reactivity and interaction with biological targets, making it suitable for various applications.

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been investigated for its potential therapeutic properties. Studies suggest it may exhibit:

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound can inhibit microbial growth, suggesting potential use as an antimicrobial agent .

Research has focused on the biological interactions of this compound, particularly in enzyme inhibition:

- α-Glucosidase Inhibition : Several derivatives of this compound have shown significant α-glucosidase inhibitory activity. For example, one derivative demonstrated an IC₅₀ value of 26.0 µM, indicating strong potential as an antidiabetic agent .

| Compound | IC₅₀ (µM) | Activity |

|---|---|---|

| 11k | 26.0 | Potent α-glucosidase inhibitor |

| Acarbose | 750.0 | Positive control |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : Reduction of the formyl group to a hydroxyl group is possible.

- Substitution Reactions : The methoxy group can be substituted with other functional groups .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The results highlighted that modifications at specific positions significantly affected their inhibitory potency against α-glucosidase, emphasizing structure-activity relationships (SARs) .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives were tested for antimicrobial activity against various pathogens. The results indicated that certain modifications enhanced the antimicrobial efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxyphenoxy group may interact with hydrophobic pockets within biological molecules, influencing their activity.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₈H₁₉NO₅

- Molecular Weight : 329.35 g/mol

- CAS Registry Numbers : 876566-09-5, 247571-72-8 .

- Key Substituents: 4-Ethoxyphenyl group: Electron-donating ethoxy (–OCH₂CH₃) at the para position. 4-Formyl-2-methoxyphenoxy group: Combines an aldehyde (–CHO) at position 4 and methoxy (–OCH₃) at position 2 on the phenoxy ring. Acetamide backbone: Links the two aromatic moieties.

Physicochemical Properties :

- Lipophilicity : Enhanced by the ethoxy and methoxy groups, which increase hydrophobic interactions .

- Hydrogen Bonding: The formyl group (–CHO) and acetamide (–NHCO–) act as hydrogen bond acceptors/donors, influencing solubility and reactivity .

Comparison with Structural Analogs

The compound is compared to analogs with variations in aryl substituents and functional groups.

Table 1: Structural and Property Comparison

Key Observations :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Nitro (–NO₂) and chloro (–Cl) groups (e.g., CAS 247592-74-1 and 247592-89-8) increase electrophilic reactivity but reduce aqueous solubility . Electron-Donating Groups (EDGs): Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups (parent compound) enhance lipophilicity and may improve membrane permeability .

Tautomerism: Thiazol-4-one derivatives (e.g., 3c-I/3c-A in ) exhibit dynamic tautomeric equilibria, which could influence binding to biological targets .

Synthetic Accessibility :

- Palladium-catalyzed cross-coupling (e.g., ) and acetylation reactions () are common methods for synthesizing such acetamides. Substituent choice affects reaction yields and purification steps .

Biological Activity

N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including reactions involving hydrazide derivatives and acetamides. The synthesis typically involves the treatment of 2-(4-formyl-2-methoxyphenoxy)-N-aryl-acetamide derivatives, resulting in a range of products with varying biological activities .

Structural Information

- Molecular Formula:

- SMILES Notation: CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC

- InChIKey: ZZNKXGOOXACZPD-UHFFFAOYSA-N

Anti-diabetic Activity

Research indicates that derivatives of this compound exhibit significant anti-diabetic properties, particularly through inhibition of α-glucosidase. For instance, certain derivatives demonstrated IC50 values lower than 100 µM, indicating potent enzyme inhibition compared to positive controls .

| Compound | Structure | IC50 (µM) | Remarks |

|---|---|---|---|

| 11a | R1 = H | 156.8 | Moderate potency |

| 11k | R1 = OCH3, R2 = 4-CH2-CH3 | 26.0 | Most potent derivative |

The structure-activity relationship studies revealed that modifications at the para position significantly influenced the inhibitory potency. For example, compounds with halogen substitutions generally exhibited reduced activity, while smaller electron-withdrawing groups like fluorine enhanced potency .

Anti-inflammatory Effects

In addition to anti-diabetic activity, some derivatives have shown potential anti-inflammatory effects. A study indicated that compounds similar to this compound significantly decreased mRNA expressions of iNOS and COX-2, suggesting a role in inflammation modulation .

Case Studies and Research Findings

- Case Study on Enzyme Inhibition : A detailed study evaluated the enzyme inhibition capabilities of various synthesized derivatives. The results highlighted that specific substitutions at the R1 and R2 positions were critical for enhancing biological activity. For instance, the presence of methoxy groups generally correlated with increased potency against α-glucosidase .

- Pharmacological Evaluation : In a broader pharmacological context, compounds derived from this compound were assessed for their cytotoxic effects against cancer cell lines. Some derivatives demonstrated promising results in inhibiting cell growth in leukemia models, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, analogous acetamide derivatives (e.g., N-(4-ethoxyphenyl)-indazole derivatives) are synthesized using Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with (R)-BINAP) and purified via column chromatography . Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–110°C for coupling steps), and catalyst loading. Low yields (2–5%) in multi-step syntheses, as seen in related compounds , highlight the need for intermediate purification (e.g., recrystallization) and inert reaction conditions.

Q. How can researchers confirm the molecular identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra (e.g., δ 7.8–8.2 ppm for formyl protons, δ 4.0–4.5 ppm for ethoxy groups) resolve structural features .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., calculated vs. observed m/z) .

- Chromatography : HPLC or GC-MS (e.g., Agilent 5977 MSD with EI source) assesses purity (>95%) and detects impurities .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What strategies are recommended for improving solubility in biological assays?

- Methodological Answer : Solubility can be enhanced via:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous systems.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides, hydroxyls) without altering core pharmacophores .

- pH Adjustment : For ionizable groups, test buffers at physiological pH (7.4) .

Advanced Research Questions

Q. How does tautomerism or conformational isomerism affect spectral interpretation for this compound?

- Methodological Answer : The presence of formyl and ethoxy groups may lead to tautomeric equilibria (e.g., keto-enol forms) or rotameric states. For example, thiazolidinone derivatives of N-(4-ethoxyphenyl)acetamide exhibit 1:1 tautomeric mixtures detectable via ¹H NMR (e.g., split peaks for NH and imino protons) . Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize dominant forms. Computational modeling (DFT) can predict energetically favorable tautomers .

Q. What biological activities have been reported for structurally related N-(4-ethoxyphenyl)acetamide derivatives?

- Methodological Answer : Derivatives show diverse bioactivity:

- Antimicrobial : Quinazolinone-thioacetamide analogs (e.g., compound 13 in ) inhibit Gram-positive bacteria (MIC: 8–16 µg/mL).

- Antiproliferative : Indazole-linked derivatives (e.g., compound 6b in ) suppress cancer cell growth (IC₅₀: 10–50 µM) via kinase inhibition.

- Design Tip : Retain the ethoxyphenyl-acetamide core for target engagement; modify substituents (e.g., sulfonamides, halogens) to optimize activity .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Contradictions often arise from:

- Reagent Quality : Impure starting materials (e.g., 4-formyl-2-methoxyphenol) reduce yields; validate via TLC/HPLC .

- Spectral Artifacts : Solvent-dependent shifts (e.g., DCM vs. CDCl₃) or tautomerism may skew NMR data. Cross-validate with IR (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .

- Replication : Reproduce protocols with strict adherence to reaction conditions (e.g., inert atmosphere, catalyst activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.